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Compound of Interest

4-Pyridazinamine, 5-nitro-3-
Compound Name:
phenyl-

Cat. No.: B189322

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pyridazinamine analogs as inhibitors of Vascular
Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis and a
critical target in cancer therapy. The structure-activity relationship (SAR) of these compounds is
explored, supported by experimental data from recent studies. Detailed protocols for key
biological assays are provided to facilitate the evaluation of similar compounds.

Structure-Activity Relationship and Performance
Comparison

The pyridazinone core has been identified as a privileged scaffold in the design of potent
VEGFR-2 inhibitors. Modifications at various positions of this heterocyclic system have led to
the discovery of compounds with significant anti-proliferative and anti-angiogenic activities. The
following tables summarize the in vitro inhibitory activity of selected pyridazinone derivatives
against VEGFR-2 and their cytotoxic effects on various cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Pyridazinone Analogs
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Compound ID

VEGFR-2 ICso Reference
(HM) Compound

Modifications

VEGFR-2 ICso0
(uM)

8d

6-(4-
chlorophenyl)-2-
(4-
methoxyphenyl)-
3(2H)-

pyridazinone

0.00665 Sorafenib

0.00492

8e

6-(4-
methoxyphenyl)-
2-(4-
methoxyphenyl)-
3(2H)-

pyridazinone

- Sorafenib

0.00492

10

N-(4-chloro-2-

((pyridin-2-

ylmethoxy)carbo

nyl)phenyl)-4-((6-

(3- 0.12 Sorafenib
cyanophenyl)pyri

dazin-3-

yl)oxy)butanamid

e

0.10

N-(4-chloro-2-

((pyridin-2-

ylmethoxy)carbo

nyl)phenyl)-4-((6-

(4- 0.13 Sorafenib
cyanophenyl)pyri

dazin-3-

yl)oxy)butanamid

e

0.10

N-(4-chloro-2- 0.13 Sorafenib

((pyridin-2-
ylmethoxy)carbo

0.10
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nyl)phenyl)-4-((6-
(2-
cyanophenyl)pyri
dazin-3-
yl)oxy)butanamid

e

7

2-((6-(4-
chlorophenyl)-3-
oxopyridazin-
2(3H)-
yl)methyl)benzon
itrile

0.0037

Sorafenib 0.00312

11

4-amino-5-
cyano-6-(4-
methoxyphenyl)-
N-phenyl-2-
(pyridin-4-
yl)pyridazine-1-
carboxamide

0.192

Sorafenib 0.082

10e

4-amino-5-
cyano-6-(4-
methoxyphenyl)-
N-(4-
methoxyphenyl)-
2-(pyridin-4-
yl)pyridazine-1-
carboxamide

0.241

Sorafenib 0.082

13a

4-amino-5-
cyano-6-(4-
methoxyphenyl)-
N-(p-tolyl)-2-
(pyridin-4-
yl)pyridazine-1-
carboxamide

0.258

Sorafenib 0.082

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

3-(4-((6-(4-
chlorophenyl)pyri

7 dazin-3- 0.340
yl)oxy)phenyl)pro
panoic acid

Sorafenib

0.588

6-(4-
chlorophenyl)-2-
(3-
17 1.09
phenoxybenzyl)-
3(2H)-

pyridazinone

Sorafenib

1.27

6-(4-
chlorophenyl)-2-
(-
18 1.19
phenoxybenzyl)-
3(2H)-

pyridazinone

Sorafenib

1.27

Note: ICso values represent the concentration of the compound required to inhibit 50% of the

VEGFR-2 kinase activity. A lower ICso value indicates higher potency.

Table 2: Cytotoxicity of Pyridazinone Analogs against Human Cancer Cell Lines
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Compound ID Cell Line ICs0 (UM) Reference ICs0 (M)
Compound

8d Caco-2 0.00737 Doxorubicin 0.04825

8d MDA-MB-231 0.01196 Doxorubicin 0.01063

8d HepG-2 0.00985 Doxorubicin 0.02347

10 HepG2 4.25 Sorafenib 9.18

10 MCEF-7 6.08 Sorafenib 5.47

8 HepG2 4.34 Sorafenib 9.18

8 MCF-7 10.29 Sorafenib 5.47

9 HepG2 4.68 Sorafenib 9.18

9 MCF-7 11.06 Sorafenib 5.47

7j MCF-7 10.3 - -

7j HepG2 6.4 - -

11 A549 6.48 Sorafenib >100

11 HepG-2 8.32 Sorafenib >100

11 Caco-2 7.15 Sorafenib >100

11 MDA 9.24 Sorafenib >100

7 HepG-2 - Sorafenib -

7 MCF-7 - Sorafenib -

7 HCT-116 - Sorafenib -

Note: ICso values represent the concentration of the compound required to inhibit the growth of
50% of the cancer cells. A lower ICso value indicates higher cytotoxicity.

Key Signaling Pathway
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The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a
cascade of downstream signaling events that are crucial for angiogenesis.[1][2] This pathway is
a primary target for the pyridazinamine analogs discussed. The key steps involve receptor
dimerization, autophosphorylation of tyrosine residues, and the activation of multiple
downstream signaling pathways, including the PLCy-PKC-MAPK and the PI3K-Akt pathways,
which ultimately promote endothelial cell proliferation, migration, and survival.[1]
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Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of test
compounds against VEGFR-2 kinase.[3][4]
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Materials:

Recombinant human VEGFR-2 kinase

o ATP (Adenosine triphosphate)
e Poly(Glu, Tyr) 4:1 substrate

e Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

e Test compounds (dissolved in DMSO)

¢ Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
o 96-well white microplates

» Plate reader capable of measuring luminescence
Procedure:

e Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in the assay
buffer.

e Add the test compounds at various concentrations to the wells of the 96-well plate. Include a
positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).

« Initiate the kinase reaction by adding ATP to each well.
 Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent
according to the manufacturer's instructions.

o Measure the luminescence signal using a plate reader.

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control.
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» Determine the ICso value by plotting the percentage of inhibition against the logarithm of the
compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the pyridazinamine analogs on
cancer cell lines.[3]

Materials:
e Human cancer cell lines (e.g., HepG2, MCF-7)

e Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1%
penicillin-streptomycin

e Test compounds (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO (Dimethyl sulfoxide)
o 96-well clear microplates

» Microplate reader
Procedure:

o Seed the cancer cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24
hours at 37°C in a 5% CO:2 atmosphere.

o Treat the cells with various concentrations of the test compounds and incubate for an
additional 48 hours.

e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment relative to the untreated control
cells.

Determine the 1Cso value, which is the concentration of the compound that causes 50%
inhibition of cell growth.
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Caption: MTT Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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